molecular formula C18H20N2O2 B5315441 N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide

N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide

Cat. No. B5315441
M. Wt: 296.4 g/mol
InChI Key: FAADRUQBVXCIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide, also known as Boc-ONI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a prodrug and as a precursor for various bioactive molecules.

Mechanism of Action

The mechanism of action of N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide involves the cleavage of the Boc group by cellular esterases, resulting in the release of the active bioactive molecule. This prodrug approach allows for targeted delivery of bioactive molecules to specific cells or tissues, reducing the potential for off-target effects and increasing the efficacy of the bioactive molecule.
Biochemical and Physiological Effects:
N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity and high stability, making it an ideal candidate for use as a prodrug or precursor in medicinal chemistry. It has also been shown to have good solubility in a variety of solvents, allowing for easy formulation and administration. Additionally, N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has been shown to have good bioavailability, allowing for efficient delivery of bioactive molecules to target cells or tissues.

Advantages and Limitations for Lab Experiments

The use of N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide as a prodrug or precursor in medicinal chemistry has several advantages, including targeted delivery of bioactive molecules, reduced off-target effects, and increased efficacy of the bioactive molecule. However, there are also limitations to the use of N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide, including the need for cellular esterases for activation and the potential for metabolic instability in vivo.

Future Directions

There are several future directions for the use of N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide in medicinal chemistry. One potential direction is the development of new bioactive molecules that can be delivered using N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide as a prodrug. Another potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, the use of N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide as a fluorescent probe for imaging applications could be further explored. Overall, N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has significant potential for use in medicinal chemistry and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide involves the reaction of N-(4-tert-butylbenzoyl)benzenecarboximidoyl chloride with sodium azide in the presence of triethylamine. The resulting compound is then treated with hydrogen gas in the presence of palladium on carbon to yield N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide.

Scientific Research Applications

N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in medicinal chemistry. It has been used as a prodrug for the delivery of bioactive molecules, such as anticancer agents and antimicrobial agents. N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has also been used as a precursor for the synthesis of various bioactive molecules, including antitumor agents, anti-inflammatory agents, and antiviral agents. Additionally, N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)15-11-9-14(10-12-15)17(21)22-20-16(19)13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAADRUQBVXCIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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